molecular formula C7H16N2O2S B2898172 2,2-Dimethyl-1-(methylsulfonyl)piperazine CAS No. 956075-54-0

2,2-Dimethyl-1-(methylsulfonyl)piperazine

Cat. No.: B2898172
CAS No.: 956075-54-0
M. Wt: 192.28
InChI Key: CPCSGLIYTODURB-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Scaffold in Contemporary Drug Discovery and Development

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a structural motif of immense importance in pharmaceutical sciences. nih.gov Its prevalence in numerous approved drugs across a wide range of therapeutic areas underscores its status as a privileged scaffold. tandfonline.comnih.gov The unique physicochemical properties of piperazine contribute to its widespread use. These include its basicity, high water solubility, and conformational flexibility, which can be modulated to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.comnih.gov

The versatility of the piperazine scaffold is a key factor in its success. The two nitrogen atoms provide points for chemical modification, allowing medicinal chemists to introduce various substituents to optimize a molecule's properties, such as its solubility, metabolic stability, and binding affinity for biological targets. nbinno.com This adaptability enables the piperazine moiety to interact effectively with a diverse array of biological targets, leading to its incorporation into drugs for numerous indications, including:

Antipsychotics nih.govresearchgate.net

Antidepressants nih.govresearchgate.net

Antihistamines nbinno.comwikipedia.org

Anti-cancer agents nbinno.combenthamdirect.com

Antiviral and anti-HIV agents benthamdirect.comnih.gov

Antimalarial drugs benthamdirect.comnih.gov

The ability of the piperazine ring to improve absorption, distribution, metabolism, and excretion (ADME) properties is a significant advantage in drug design. nih.gov Its inclusion can enhance oral bioavailability and impart favorable solubility characteristics to a lead compound. nih.govtandfonline.com Consequently, the piperazine nucleus continues to be a central building block in the design and synthesis of new bioactive molecules. benthamdirect.comnih.gov

The Role of Sulfonyl-Substituted Piperazines as Privileged Structures in Bioactive Molecule Design

The incorporation of a sulfonyl group onto the piperazine scaffold gives rise to sulfonyl-piperazines, a class of compounds that has garnered considerable attention in medicinal chemistry. The sulfonamide moiety (-SO2-) is a well-established pharmacophore known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. When combined with the piperazine core, it creates a structure with significant potential for diverse pharmacological activities.

Research has demonstrated that sulfonyl-piperazine derivatives exhibit a broad spectrum of biological effects, including:

Anticancer activity: Certain chrysin-based sulfonylpiperazines have shown promising cytotoxic effects against various cancer cell lines. nih.gov Similarly, studies on methanesulfonyl-piperazine-based dithiocarbamates have highlighted their potential as antiproliferative agents. mdpi.com

Antimicrobial properties: Derivatives of 1-(methylsulfonyl)piperazine (B1332412) have been investigated as potential inhibitors of the bacterial enzyme LpxH, which is crucial for cell wall synthesis, suggesting a role in the development of new antibiotics. smolecule.comnih.gov

Antidiabetic effects: Piperazine sulfonamide derivatives have demonstrated inhibitory activity against the DPP-4 enzyme, a target in diabetes therapy. mdpi.com

Central Nervous System (CNS) activity: Piperazine derivatives are often explored for their potential effects on the central nervous system, and the addition of a sulfonyl group can modulate these activities. smolecule.com

The sulfonyl group's electron-withdrawing nature and its capacity to act as a hydrogen bond acceptor contribute to the unique properties of these compounds. chemimpex.com This functional group can enhance the binding affinity of a molecule to its target and improve its physicochemical properties, such as solubility and stability. chemimpex.com The versatility of the sulfonyl-piperazine scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize compounds for specific therapeutic applications. nih.gov

Rationale for Investigating 2,2-Dimethyl-1-(methylsulfonyl)piperazine as a Research Target

The specific compound, this compound, represents a logical target for investigation in medicinal chemistry based on the established value of its constituent parts. The rationale for its study can be broken down into the strategic contributions of each structural feature.

Firstly, the piperazine core provides a proven scaffold with favorable pharmacokinetic properties and versatile points for chemical functionalization, as detailed previously. nih.govtandfonline.com

Secondly, the methylsulfonyl group at the 1-position introduces a sulfonamide moiety, which is known to enhance biological activity and provide a key interaction point (hydrogen bond acceptor) for binding to protein targets. smolecule.comchemimpex.com This group can also improve solubility and metabolic stability. chemimpex.com

Thirdly, the 2,2-dimethyl substitution on the piperazine ring is of particular interest. The introduction of gem-dimethyl groups can have several important consequences for a molecule's properties:

Conformational Restriction: The methyl groups introduce steric hindrance that can lock the piperazine ring into a more defined conformation. This reduction in flexibility can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.

Modulation of Basicity: The alkyl groups can influence the basicity (pKa) of the second nitrogen atom in the piperazine ring, which can affect its interaction with targets and its pharmacokinetic properties.

The combination of these three structural elements in this compound creates a molecule with a unique three-dimensional shape and a distinct profile of physicochemical properties. While direct research on this specific molecule is not widely published, its design represents a rational approach to creating novel bioactive compounds. It serves as a valuable building block for synthesizing more complex molecules for screening against various therapeutic targets, from cancer to infectious diseases and neurological disorders. chemimpex.com The investigation of this compound and its derivatives could therefore lead to the discovery of new chemical entities with improved therapeutic potential.

Properties

IUPAC Name

2,2-dimethyl-1-methylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-7(2)6-8-4-5-9(7)12(3,10)11/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCSGLIYTODURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2,2 Dimethyl 1 Methylsulfonyl Piperazine and Its Analogues

Strategies for the Synthesis of 2,2-Dimethylpiperazine (B1315816) Precursors

The synthesis of the target compound begins with the formation of its core precursor, 2,2-dimethylpiperazine. This key intermediate is a versatile building block for a variety of more complex molecules. google.comchemimpex.com

Catalytic hydrogenation is a fundamental and widely employed method for the formation of saturated heterocyclic rings like piperazine (B1678402). This approach often involves the reduction of an unsaturated precursor under a hydrogen atmosphere using a metal catalyst.

A specific, industrially applicable process for preparing 2,2-dimethylpiperazine involves the catalytic hydrogenation of the intermediate 6,6-dimethyl-1,2,3,6-tetrahydropyrazine. google.com This reaction is typically carried out in a solvent such as methanol (B129727) using a Palladium on carbon (Pd/C) catalyst. google.com This method provides a direct route to the desired saturated piperazine ring system. google.com

More general strategies for synthesizing substituted piperazines also rely on catalytic hydrogenation. One such approach involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines. nih.gov This method utilizes primary amines and nitrosoalkenes as starting materials to construct the piperazine precursor. The cyclization is achieved through hydrogenation with either a 5%-Pd/C catalyst or a Raney nickel (Ra-Ni) catalyst under a hydrogen pressure of approximately 40 bar. nih.gov These catalytic systems are effective in converting the oxime groups and facilitating the ring closure to form the saturated piperazine scaffold. nih.gov

Table 1: Comparison of Catalytic Hydrogenation Methods for Piperazine Synthesis

Method Substrate Catalyst Conditions Product Ref.
Direct Hydrogenation 6,6-dimethyl-1,2,3,6-tetrahydropyrazine Pd/C H₂, Methanol 2,2-Dimethylpiperazine google.com

The development of asymmetric methods to produce enantiomerically pure substituted piperazines is crucial, as the stereochemistry of a molecule often dictates its biological activity. rsc.org

One prominent technique is the asymmetric hydrogenation of pyrazine (B50134) derivatives. An iridium-catalyzed hydrogenation of pyrazines, activated by alkyl halides, has been shown to produce a wide range of chiral piperazines with high enantioselectivity (up to 96% enantiomeric excess, ee). acs.orgresearchgate.net Similarly, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides efficient access to chiral disubstituted piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn This process can achieve up to 90% ee. dicp.ac.cn

Another strategy begins with readily available chiral starting materials, such as α-amino acids. A scalable synthesis for orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed from α-amino acids in four steps. rsc.org The key step in this sequence is an aza-Michael addition between a chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org

Direct functionalization of the piperazine ring can also be achieved enantioselectively. The asymmetric lithiation of an N-Boc protected piperazine using s-butyllithium (s-BuLi) and a chiral ligand like (-)-sparteine (B7772259) allows for the introduction of various substituents at the α-position, yielding enantiopure piperazines as single stereoisomers. acs.org

Table 2: Overview of Chiral Synthesis Techniques for Piperazines

Technique Key Reagents/Catalyst Substrate Type Typical Enantioselectivity (ee) Ref.
Asymmetric Hydrogenation Iridium-JosiPhos Catalyst Activated Pyrazinium Salts Up to 96% acs.orgresearchgate.net
Asymmetric Hydrogenation Palladium Catalyst Pyrazin-2-ols Up to 90% dicp.ac.cn
Aza-Michael Addition Chiral 1,2-diamine from α-amino acid Vinyl Diphenyl Sulfonium Salt High (enantiomerically pure) rsc.org

Formation of 1-(Methylsulfonyl)piperazine (B1332412) Intermediates

The introduction of a methylsulfonyl group onto the piperazine nitrogen is a key step in forming the target compound and its analogues. This is typically achieved through a sulfonylation reaction. The general method involves reacting a piperazine derivative with methanesulfonyl chloride in the presence of a base. prepchem.com

For example, 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine can be synthesized by treating 4-(1-piperazinyl)phenol with methanesulfonyl chloride. prepchem.com In this reaction, sodium hydrogen carbonate is used as the base to neutralize the hydrogen chloride byproduct. prepchem.com Similarly, novel sulfonamide derivatives have been prepared by reacting 1-(2,3,4-trimethoxybenzyl)piperazine (trimetazidine) with various sulfonyl chlorides, including methanesulfonyl chloride, in dichloromethane. mdpi.com This reaction proceeds efficiently at room temperature, yielding the desired N-sulfonylated piperazine. mdpi.com

When a piperazine derivative has two non-equivalent nitrogen atoms, controlling which nitrogen undergoes sulfonylation is critical. Regioselectivity can be achieved through several strategies.

In monosubstituted piperazines, such as trimetazidine (B612337), the sulfonylation reaction naturally occurs at the unsubstituted secondary amine, as the other nitrogen is already a tertiary amine. mdpi.com This provides inherent regioselectivity.

For more complex syntheses, particularly in pharmaceutical development, a common strategy to achieve regioselectivity is the use of protecting groups. nih.gov For instance, one nitrogen of the piperazine ring can be protected with a group like tert-butoxycarbonyl (Boc). This allows the unprotected nitrogen to be selectively functionalized via sulfonylation. Subsequently, the Boc group can be removed under acidic conditions to yield the mono-sulfonylated piperazine or to allow for further derivatization at the newly freed nitrogen atom. This approach was utilized in the synthesis of Avapritinib, where N-Boc-piperazine was coupled to an ethyl 2-chloropyrimidine-5-carboxylate, ensuring that subsequent reactions occurred at the desired nitrogen. nih.gov

Direct and Convergent Synthetic Routes to 2,2-Dimethyl-1-(methylsulfonyl)piperazine

A direct and convergent synthetic route to this compound can be logically constructed based on the previously discussed methodologies. This synthesis is a two-step process:

Synthesis of the Precursor: The first step is the synthesis of 2,2-dimethylpiperazine. This can be accomplished via the catalytic hydrogenation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine using a Pd/C catalyst, as detailed in patent literature. google.com

Sulfonylation: The second step involves the reaction of 2,2-dimethylpiperazine with methanesulfonyl chloride. Since the two nitrogen atoms in 2,2-dimethylpiperazine are chemically equivalent, the issue of regioselectivity does not arise for this mono-sulfonylation step, simplifying the procedure. The reaction would be performed in a suitable solvent with a base to neutralize the HCl formed, analogous to the synthesis of other 1-(methylsulfonyl)piperazine derivatives. prepchem.commdpi.com

This convergent approach allows for the efficient assembly of the target molecule from well-defined precursors.

Advanced Derivatization Strategies for Structural Diversification of the Piperazine Core

To explore the chemical space around the piperazine scaffold, advanced derivatization strategies are employed to introduce structural diversity. rsc.org These modifications can occur at the remaining nitrogen atom or on the carbon framework of the ring.

Functionalization of the second nitrogen atom is commonly achieved through N-alkylation or N-arylation. N-alkylation can be performed via nucleophilic substitution on alkyl halides or through reductive amination with an appropriate aldehyde and a reducing agent like sodium triacetoxyborohydride. mdpi.com N-arylation often utilizes palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form a bond between the piperazine nitrogen and an aryl halide. nih.govmdpi.com

More advanced methods focus on the functionalization of the carbon atoms (C-H functionalization) of the piperazine ring, which has traditionally been challenging. researchgate.netmdpi.com

Direct C–H Lithiation: This method involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base, followed by quenching with an electrophile. The direct α-lithiation of N-Boc protected piperazines has been reported as a successful approach. acs.orgmdpi.com

Photoredox Catalysis: Organic photoredox catalysis has emerged as a powerful tool for site-selective C-H functionalization. mdpi.com Using an acridinium (B8443388) photocatalyst, the more electron-rich nitrogen of a differentially N,N'-disubstituted piperazine can be oxidized to form a radical cation. bohrium.com Subsequent deprotonation at the α-carbon creates an α-aminyl radical, which can then be coupled with various electrophiles, such as Michael acceptors, to install alkyl groups on the piperazine core. mdpi.combohrium.com

Table 3: Advanced Derivatization Methods for the Piperazine Core

Derivatization Type Method Key Reagents/Catalyst Position Functionalized Ref.
N-Alkylation Reductive Amination Aldehyde, Na(OAc)₃BH N4 mdpi.com
N-Arylation Buchwald-Hartwig Amination Aryl Halide, Pd-catalyst N4 nih.govmdpi.com
C-H Alkylation Direct Lithiation s-BuLi, Electrophile C2/C3/C5/C6 acs.orgmdpi.com

Molecular Design Principles and Structure Activity Relationship Sar Investigations for 2,2 Dimethyl 1 Methylsulfonyl Piperazine Scaffolds

Conformational Analysis and Stereochemical Considerations in Piperazine (B1678402) Derivatives

Piperazine derivatives are known for their conformational flexibility, which can be crucial for their interaction with biological targets. nih.gov The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the conformational equilibrium and introduce stereochemical complexity.

Studies on N-benzoylated piperazine compounds have shown that these molecules exist as conformers at room temperature due to the restricted rotation of the amide bond. rsc.orgrsc.org Furthermore, for unsymmetrically substituted derivatives, the interconversion between different chair conformations also contributes to the observed conformational behavior. rsc.orgrsc.org The energy barriers for these conformational changes can be determined using techniques like temperature-dependent ¹H NMR spectroscopy. rsc.org

Stereochemical variations in piperazine derivatives can lead to stereoselective effects on their biological activity. researchgate.net Different enantiomers of a chiral piperazine derivative may exhibit distinct pharmacological profiles, highlighting the importance of stereochemistry in drug design. researchgate.net The arrangement of substituents in three-dimensional space is a key determinant of how a molecule interacts with its biological target.

Influence of 2,2-Dimethyl Substitution on Molecular Interactions and Scaffold Rigidity

The introduction of a 2,2-dimethyl substitution on the piperazine ring has a significant impact on its molecular properties. One of the primary effects is the introduction of steric hindrance. This steric bulk can influence the preferred conformation of the piperazine ring and restrict its flexibility, leading to a more rigid scaffold. nih.govacs.org

Role of the Methylsulfonyl Moiety in Ligand-Target Recognition and Pharmacophore Development

The methylsulfonyl group is a key functional group in medicinal chemistry, often incorporated into drug candidates to enhance their properties. researchgate.net This moiety is known to be a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets. acs.org In the context of 2,2-Dimethyl-1-(methylsulfonyl)piperazine, the methylsulfonyl group plays a significant role in ligand-target recognition.

Systematic Structure-Activity Relationship (SAR) Studies of Related Piperazine Dithiocarbamates

While direct SAR studies on this compound are not extensively available in the provided context, valuable insights can be drawn from studies on related piperazine dithiocarbamates. These studies have revealed important trends in how structural modifications affect biological activity.

For instance, the synthesis and antimicrobial evaluation of a series of piperazine dithiocarbamate (B8719985) derivatives showed that these compounds exhibited moderate activity against certain bacterial strains. researchgate.net Another study developed a multicomponent synthetic route for dithiocarbamate-containing piperazine derivatives and found that some of the synthesized compounds displayed promising antibacterial and antifungal activities. nih.gov These findings suggest that the piperazine core, when combined with sulfur-containing moieties, can be a promising scaffold for the development of antimicrobial agents.

Systematic SAR studies on such analogs often involve modifying different parts of the molecule, such as the substituents on the piperazine ring and the nature of the dithiocarbamate group, to understand their impact on activity. nih.gov

Rational Design Paradigms for Modulating Biological Activity Profiles

The rational design of new drug candidates based on the this compound scaffold involves a multi-faceted approach. nih.gov One key strategy is the use of computational methods, such as molecular docking and molecular dynamics simulations, to predict how these molecules will interact with their biological targets. nih.gov These methods can help in understanding the binding mode of the ligands and in identifying key interactions that contribute to their activity.

Another important aspect of rational design is the modulation of the physicochemical properties of the molecules. tandfonline.com This includes optimizing properties such as solubility, lipophilicity, and metabolic stability to ensure that the drug candidate has favorable pharmacokinetic properties. acs.org For example, the introduction of specific functional groups can be used to fine-tune these properties.

Structure-based drug design is a powerful paradigm where the three-dimensional structure of the target protein is used to design ligands that can bind to it with high affinity and selectivity. dovepress.com By understanding the shape and chemical nature of the binding site, medicinal chemists can design molecules that are complementary to it.

The table below summarizes the key molecular design considerations for the this compound scaffold:

Structural Feature Design Principle Potential Impact on Biological Activity
Piperazine CoreServes as a versatile scaffold for attaching various functional groups. nih.govCan be modified to optimize interactions with the target and improve pharmacokinetic properties. tandfonline.com
2,2-Dimethyl SubstitutionIncreases scaffold rigidity and introduces steric bulk. nih.govCan lead to higher binding affinity and selectivity by pre-organizing the molecule for binding.
Methylsulfonyl MoietyActs as a strong hydrogen bond acceptor. acs.orgCan form crucial interactions with the target protein, anchoring the ligand in the binding site.

Biological Activity Profiles and Mechanistic Elucidation of 2,2 Dimethyl 1 Methylsulfonyl Piperazine Derivatives

Broad Spectrum Biological Relevance of Piperazine (B1678402) Derivatives in Contemporary Research

The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry and drug discovery. nih.govresearchgate.net Its prevalence is due to a combination of favorable physicochemical properties and synthetic versatility. The piperazine ring can enhance the water solubility of lead compounds and often imparts favorable pharmacokinetic properties, such as improved oral bioavailability and metabolic stability. acs.orgnih.gov The two nitrogen atoms provide sites for chemical modification, allowing medicinal chemists to fine-tune the biological activity and target specificity of molecules. nih.govnih.gov This structural flexibility has made piperazine a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets. acs.org

Consequently, the piperazine moiety is a structural feature in a vast number of approved therapeutic agents across numerous disease areas. nih.gov These include treatments for central nervous system (CNS) disorders, such as antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone). acs.orgnih.gov Beyond the CNS, piperazine derivatives are integral to drugs with anticancer (e.g., imatinib), antiviral, antihistamine (e.g., cetirizine), anti-inflammatory, and antianginal activities. nih.govnih.govuniba.it The broad utility of this scaffold is also evident in its application as an anthelmintic agent, where it functions by paralyzing parasites, allowing the host to expel them. researchgate.net The continuous exploration of piperazine derivatives in contemporary research underscores their indispensable role in the development of novel therapeutic agents for a wide spectrum of diseases. nih.govnih.gov

Enzyme Inhibition Mechanisms Associated with Methylsulfonyl Piperazine Analogues

The incorporation of a methylsulfonyl (or methanesulfonyl) group onto the piperazine ring introduces a potent pharmacophore capable of specific interactions with various enzyme active sites. This sulfonamide moiety can act as a hydrogen bond acceptor and can fit into specific pockets within an enzyme, leading to targeted inhibition. Research into methylsulfonyl piperazine analogues has revealed their potential to modulate the activity of several key enzyme families implicated in disease.

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in neurological research, particularly for Alzheimer's disease, as they are responsible for the breakdown of the neurotransmitter acetylcholine. koreascience.kr Piperazine derivatives have been investigated as inhibitors of these enzymes to boost cholinergic neurotransmission. researchgate.net

Studies have shown that hybrid molecules combining piperazine with other pharmacophores can effectively inhibit both AChE and BChE. For instance, a novel piperazine derivative, PMS1339, was found to significantly inhibit mouse brain AChE with a half-maximal inhibitory concentration (IC50) of 4.41 µM and serum BChE with an IC50 of 1.09 µM. researchgate.net Enzyme kinetic studies revealed a mixed-type competitive inhibition mechanism for this class of compounds. researchgate.net Other research into sulfonamide-based compounds has also identified potent BChE inhibitors, with some derivatives showing IC50 values in the low micromolar range (e.g., 7.331 µM). nih.gov Furthermore, certain benzenesulfonamides incorporating heterocyclic motifs have demonstrated potent inhibition of both AChE and BChE, with some compounds showing over 90% inhibition at tested concentrations. nih.gov These findings highlight the potential of the piperazine sulfonamide scaffold in designing selective or dual-action cholinesterase inhibitors for neurodegenerative disorders.

Table 1: Cholinesterase Inhibitory Activity of Selected Piperazine Analogues and Related Compounds This table is interactive. Users can sort columns by clicking on the headers.

Compound Class Enzyme IC50 (µM) Inhibition Type Source
Piperazine Derivative (PMS1339) Acetylcholinesterase (AChE) 4.41 Mixed researchgate.net
Piperazine Derivative (PMS1339) Butyrylcholinesterase (BChE) 1.09 Mixed researchgate.net
Sulfonamide Derivative (Compound 30) Butyrylcholinesterase (BChE) 7.331 Non-competitive nih.gov
α-Lipoic Acid-Benzyl Piperazine Hybrid (Compound 15) Acetylcholinesterase (AChE) 30.31 Mixed koreascience.kr
α-Lipoic Acid-Benzyl Piperazine Hybrid (Compound 15) Butyrylcholinesterase (BChE) 2.3 Mixed koreascience.kr

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.com Selective inhibition of the COX-2 isoform is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com The methylsulfonylphenyl group is a well-established pharmacophore for achieving COX-2 selectivity. researchgate.netresearchgate.net

Research has focused on designing derivatives containing the 4-(methylsulfonyl)phenyl moiety to achieve preferential COX-2 inhibition. nih.gov A series of such derivatives demonstrated significant and selective COX-2 inhibitory activity, with some compounds showing selectivity indices (COX-1 IC50 / COX-2 IC50) as high as 131. nih.gov In addition to COX inhibition, some piperazine derivatives have been explored as 5-lipoxygenase (5-LOX) inhibitors. Studies on certain novel compounds have identified potent 5-LOX inhibition with IC50 values in the low micromolar range (e.g., 2.60 µM), indicating the potential for developing dual COX/LOX inhibitors or selective LOX inhibitors based on this scaffold. researchgate.net

Table 2: COX and 5-LOX Inhibitory Activity of Selected Methylsulfonylphenyl and Piperazine Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Compound Class Enzyme IC50 (µM) Selectivity Index (COX-1/COX-2) Source
4-Methylsulfonylphenyl Derivative (Compound 4) COX-2 Not Specified 124 nih.gov
4-Methylsulfonylphenyl Derivative (Compound 6b) COX-2 Not Specified 131 nih.gov
4-Methylsulfonylphenyl Derivative (Compound 6e) COX-2 Not Specified 119 nih.gov
Imidazoline Analog (Compound 17) COX-2 0.3 Not Specified nih.gov
Naphthalene Derivative (Compound 7c) COX-2 10.13 Not Specified researchgate.net
Naphthalene Derivative (Compound 7a) 5-LOX 3.78 Not Applicable researchgate.net
Naphthalene Derivative (Compound 7c) 5-LOX 2.60 Not Applicable researchgate.net

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, while TNF-alpha converting enzyme (TACE) is responsible for releasing the pro-inflammatory cytokine TNF-α. Both are key targets in inflammatory diseases and cancer. Piperazine derivatives have been designed as potent inhibitors of these enzymes.

A successful design strategy involves incorporating three key elements: a zinc-binding group (like hydroxamic acid), a scaffold (such as piperazine), and a group to interact with the enzyme's specificity pockets. nih.gov A series of inhibitors based on a piperazine-2-carboxamide (B1304950) scaffold featuring a sulfonamide group at the 1N-position demonstrated high affinity for several MMPs. One particularly potent compound exhibited IC50 values of 24 nM, 18 nM, 1.9 nM, and 1.3 nM against MMP-1, MMP-3, MMP-9, and MMP-13, respectively. nih.gov X-ray crystallography confirmed that the sulfonamide group effectively fills the S1' pocket of the enzyme, a key interaction for potent inhibition. nih.gov Related research on piperidine-based hydroxamates has also yielded selective TACE inhibitors, demonstrating the utility of these cyclic amine scaffolds in targeting metalloproteinases. nih.gov

Table 3: Inhibitory Activity of Piperazine Sulfonamide Derivatives Against Matrix Metalloproteinases This table is interactive. Users can sort columns by clicking on the headers.

Compound ID Target Enzyme IC50 (nM) Source
Inhibitor 20 MMP-1 24 researchgate.netnih.gov
Inhibitor 20 MMP-3 18 researchgate.netnih.gov
Inhibitor 20 MMP-9 1.9 researchgate.netnih.gov

Elastase, particularly human leukocyte elastase, is a serine protease capable of degrading elastin (B1584352) and other matrix proteins, playing a role in inflammatory lung diseases and skin aging. While the piperazine scaffold is widely studied, research on its direct application as an elastase inhibitor is less common than for the closely related piperidine (B6355638) scaffold.

Studies on densely substituted piperidine derivatives have identified highly potent elastase inhibitors. One such compound, functionalized with a trifluoromethyl group, exhibited a maximum inhibition against elastase with an IC50 value of 0.341 µM. nih.govresearchgate.net Molecular modeling of these piperidine-based inhibitors indicated that key hydrophobic interactions and hydrogen bonds with residues like Thr41 and Thr96 in the enzyme's active site are crucial for their activity. nih.govresearchgate.net Although these findings are for piperidine analogues, the structural similarity suggests that the piperazine core could also serve as a viable scaffold for the design of novel elastase inhibitors, an area that warrants further investigation.

Receptor Ligand Interactions and Modulatory Effects

Piperazine derivatives, particularly arylpiperazines, are renowned for their interactions with a variety of G-protein coupled receptors (GPCRs) and other receptor types, acting as agonists, antagonists, or modulators. The specific substitution pattern on the piperazine and aryl rings dictates the affinity and selectivity for different receptor subtypes.

Significant research has been conducted on the interaction of piperazine derivatives with serotonin (B10506) (5-HT) and sigma (σ) receptors. In one study, a series of benzylpiperazine derivatives were evaluated for their affinity towards σ1 and σ2 receptors. A lead compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15), showed a very high affinity for the σ1 receptor with an inhibition constant (Ki) of 1.6 nM and excellent selectivity over the σ2 receptor. nih.gov Other studies have explored dual-target ligands; for example, piperazine derivatives have been identified that bind with high affinity to both the histamine (B1213489) H3 receptor (Ki = 12.7 nM) and the σ1 receptor (Ki = 37.8 nM). nih.gov

The arylpiperazine motif is also a key feature in ligands for various serotonin receptor subtypes. Derivatives have been synthesized that show nanomolar affinity for the 5-HT1A receptor (e.g., Ki = 1.2 nM) and the 5-HT7 receptor (e.g., Ki = 9.38 nM), as well as moderate to high affinity for the 5-HT2A receptor. mdpi.comsemanticscholar.org The length of the alkyl linker connecting the piperazine ring to other molecular fragments and the nature of the terminal groups are critical for modulating receptor affinity and selectivity. mdpi.com

Table 4: Receptor Binding Affinities of Selected Piperazine Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Compound Class/ID Target Receptor Binding Affinity (Ki, nM) Source
Benzylpiperazine (Compound 15) Sigma-1 (σ1) 1.6 nih.gov
Benzylpiperazine (Compound 15) Sigma-2 (σ2) 1417 nih.gov
Piperazine Derivative (Compound 16) Histamine H3 12.7 nih.gov
Piperazine Derivative (Compound 16) Sigma-1 (σ1) 37.8 nih.gov
Arylpiperazine (Compound 8) 5-HT1A 1.2 semanticscholar.org
Arylpiperazine (Compound 10) 5-HT1A 21.3 semanticscholar.org
Arylpiperazine (Compound 8b) 5-HT7 9.38 mdpi.com
Arylpiperazine (Compound 9b) 5-HT2A 10.2 mdpi.com

Opioidergic System Involvement and Receptor Binding Studies

Research into piperazine derivatives bearing a methylsulfonyl group has uncovered their significant interaction with the opioidergic system, suggesting a mechanism for their observed antinociceptive effects. Studies on a series of thiazole-piperazine derivatives, which include a methylsulfonylpiperazine moiety, have demonstrated that their pain-relieving properties are mediated through opioid receptors. nih.govijrrjournal.comnih.gov

The antinociceptive activity of these compounds was significantly diminished following pre-treatment with naloxone, a non-selective opioid receptor antagonist. nih.govnih.govscbt.com This reversal of pain relief strongly indicates that the compounds exert their effects by activating the opioid system. nih.govnih.gov These findings were consistent across various pain models, including tail-clip, hot-plate, and acetic acid-induced writhing tests, pointing to both centrally and peripherally mediated antinociceptive actions. nih.govnih.gov

Molecular docking studies have further illuminated these interactions at a molecular level. The active thiazole-piperazine compounds were shown to fit effectively into the active sites of both µ- and δ-opioid receptors. ijrrjournal.com The methylsulfonyl residue, a key structural feature of the target compound class, appears to be critical for this binding. This group forms strong hydrogen bonds within the active sites of µ- and δ-receptors, an interaction that may be crucial for the observed antinociceptive effects. scbt.com In contrast, similar strong interactions with ĸ-opioid receptors were not observed, suggesting a degree of selectivity in the receptor engagement. scbt.com The thiazole (B1198619) ring of these derivatives also contributes to binding through π-π interactions with amino acid residues like His54, Asp147, and Tyr148 in the µ-opioid receptor. nih.govscbt.com

Central Monoamine Pathway Modulation

Piperazine-based compounds are widely recognized for their interactions with central monoamine neurotransmitter systems, particularly the serotonergic pathways. rsc.org Derivatives of arylpiperazine have been investigated for their effects on serotonin (5-HT) receptors and transporters. rsc.orgmdpi.com

Studies on novel arylpiperazine derivatives have confirmed their anxiolytic-like effects are directly mediated by 5-HT1A receptors. This was demonstrated in behavioral models where the anxiolytic activity was reversed by WAY-100635, a selective 5-HT1A antagonist. nih.gov Furthermore, some piperazine compounds show a high affinity for the serotonin reuptake transporter (SERT), a key target for antidepressant medications. ijrrjournal.com The flexibility of the molecular structure, often involving a carbon chain linking the piperazine moiety to an aromatic group, is considered important for this activity. rsc.org For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) demonstrated a high binding affinity for the 5-HT1A receptor with a Ki value of 1.2 nM. nih.gov

These interactions with the serotonergic system are fundamental to the neuropharmacological profiles of many piperazine derivatives, contributing to their potential antidepressant and anxiolytic properties.

Oxytocin (B344502) Receptor Antagonism Studies

The investigation of sulfonylpiperazine derivatives as oxytocin receptor antagonists is a more specialized area of research. While various classes of piperazine and piperidine-containing molecules have been explored for their ability to block oxytocin receptors, direct studies on simple 2,2-dimethyl-1-(methylsulfonyl)piperazine structures are not extensively documented in the available literature. acs.orgresearchgate.net

However, a structurally complex, non-peptide compound, L-368,899, which incorporates both a piperazine and a methylsulfonyl group, has been identified as a potent and selective oxytocin receptor antagonist. nih.govgoogle.com L-368,899, chemically named 1-(((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2.2.1]heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine, was found to bind to the coyote oxytocin receptor with a Ki of 12.38 nM. nih.gov It displayed a 40-fold higher selectivity for the oxytocin receptor over the structurally related vasopressin 1a receptor (AVPR1a), for which it had a Ki of 511.6 nM. nih.gov

These findings for L-368,899 suggest that the sulfonylpiperazine scaffold can be incorporated into molecules that antagonize the oxytocin receptor. Nevertheless, dedicated structure-activity relationship studies on simpler derivatives, such as this compound, are required to determine if this activity is a broader characteristic of this chemical class.

Anti-Proliferative and Apoptotic Mechanisms in Cancer Research Models

Piperazine derivatives have emerged as a significant scaffold in the design of novel anti-cancer agents, with numerous studies demonstrating their ability to inhibit cancer cell proliferation and induce programmed cell death (apoptosis). researchgate.netresearchgate.net Derivatives incorporating a sulfonylpiperazine moiety have been shown to exhibit cytotoxic activity against various human cancer cell lines. google.com

One of the key mechanisms identified is the induction of caspase-dependent apoptosis. researchgate.net A novel piperazine derivative, C505, was found to be a potent inducer of apoptosis in chronic myelogenous leukemia (K562), cervical cancer (HeLa), and gastric adenocarcinoma (AGS) cells. researchgate.net Mechanistic studies revealed that this compound inhibits multiple critical cancer signaling pathways, including the PI3K/AKT pathway. researchgate.net Inhibition of AKT phosphorylation was observed, which is a crucial step in a pathway that, when overactive, promotes cancer cell proliferation and survival. researchgate.net Another piperazine derivative, CB01, induced apoptosis in glioblastoma (U87) and HeLa cells by stimulating the intrinsic mitochondrial signaling pathway, evidenced by the upregulation of Bax and cleaved caspase-3.

Furthermore, some sulfonyl piperazine compounds have been investigated as inhibitors of Topoisomerase II (Topo II), an enzyme vital for DNA replication in cancer cells. google.com Molecular docking and spectroscopic studies suggest these derivatives can bind to Topoisomerase II and DNA, leading to cell death. google.com Quinoxalinyl–piperazine derivatives have also been shown to act as G2/M-specific cell cycle inhibitors and to inhibit the anti-apoptotic Bcl-2 protein. nih.gov

The anti-proliferative efficacy of various piperazine-based compounds is demonstrated by their low micromolar to nanomolar half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values across a range of cancer cell lines.

Compound Class/NameCell LineCancer TypeActivity (IC50/GI50)Reference
Piperazine Derivative (C505)K562Chronic Myelogenous Leukemia0.058 µM (GI50) researchgate.net
Piperazine Derivative (C505)AGSGastric Adenocarcinoma0.055 µM (GI50) researchgate.net
Piperazine Derivative (C505)HeLaCervical Cancer0.155 µM (GI50) researchgate.net
Piperazine Derivative (CB01)U87Glioblastoma< 50 nM (IC50)
Piperazine Derivative (CB01)HeLaCervical Cancer< 50 nM (IC50)
Quinoxalinyl-piperazine (4c)HCT-116Colon Cancer< 1 µM (IC50)
Quinoxalinyl-piperazine (4b)SCOV3Ovarian Cancer< 1 µM (IC50)
Benzothiazole-piperazine (15a)IMR32Neuroblastoma0.12 µM (GI50) researchgate.net

Antiviral Research Applications and Associated Mechanisms

The piperazine scaffold is a valuable component in the development of antiviral agents, particularly against alphaviruses like the Chikungunya virus (CHIKV). nih.gov Research has identified that piperazine and its derivatives can bind to a conserved hydrophobic pocket of the alphavirus capsid protein, presenting a novel therapeutic strategy. nih.gov

More specifically, a class of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine analogues has been identified as potent and selective inhibitors of CHIKV. Structure-activity relationship studies have led to the optimization of these compounds, improving their antiviral activity while reducing cytotoxicity. The mechanism of action for this class of compounds is believed to involve the inhibition of the viral capping enzyme nsP1, which is essential for viral replication. A CHIKV variant resistant to one of these compounds showed cross-resistance to another inhibitor series targeting nsP1, further supporting this mechanism.

The efficacy of these compounds is quantified by their half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50), where a higher SI value indicates a more favorable therapeutic window.

Compound Class/NameVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
2-(4-(4-fluorophenylsulfonyl)piperazin-1-yl)pyrimidine derivative (1)CHIKV8.6812214.2
Optimized 2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine analogue (6a)CHIKV3.95260>61
Piperazinobenzodiazepinone (7o)VEEV0.1918.497
Piperazinobenzodiazepinone (7o)EEEV0.1724.8146

Neuropharmacological Research on Piperazine-Based Compounds

The neuropharmacological properties of piperazine-based compounds are extensive, with research highlighting their potential as anxiolytic, antidepressant, and anticonvulsant agents. nih.govacs.org Their mechanisms of action often involve the modulation of major inhibitory and excitatory neurotransmitter systems.

A significant body of research points to the interaction of piperazine derivatives with the GABAergic system. Several derivatives have been shown to act as antagonists or modulators of the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the brain. acs.org For example, chlorophenylpiperazines were identified as potent GABAA receptor antagonists. acs.org This antagonism can lead to reduced inhibitory input on catecholaminergic neurons, indirectly increasing neurotransmitter levels. acs.org Other piperine (B192125) derivatives have been shown to enhance chloride currents through GABAA receptors, a mechanism associated with the therapeutic effects of benzodiazepines. researchgate.net

The anxiolytic-like activity of piperazine derivatives is frequently assessed using behavioral models such as the elevated plus-maze (EPM) test. In these tests, an increase in the time spent in or entries into the open arms of the maze is indicative of reduced anxiety. The anxiolytic effects of some arylpiperazine derivatives have been linked to the direct involvement of 5-HT1A receptors and indirect modulation of the GABAergic system. nih.gov For instance, the anxiolytic effects of certain compounds were reversed by a 5-HT1A antagonist but not by a benzodiazepine (B76468) receptor antagonist, pointing to a primary serotonergic mechanism. nih.gov

Computational Chemistry and in Silico Approaches for 2,2 Dimethyl 1 Methylsulfonyl Piperazine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. wikipedia.orgnih.govopenaccessjournals.com This technique is fundamental in structure-based drug design for predicting the binding mode and affinity of a small molecule like 2,2-Dimethyl-1-(methylsulfonyl)piperazine to a specific biological target. wikipedia.orgh-its.org

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, typically from crystallographic databases like the Protein Data Bank (PDB). The ligand's structure is optimized to its lowest energy conformation. Using docking software, the ligand is then placed into the binding site of the protein, and a search algorithm explores various possible orientations and conformations (poses) of the ligand within the site. nih.gov A scoring function then estimates the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). h-its.org A more negative score generally indicates a more favorable binding interaction.

For this compound, docking simulations could identify key interactions, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces, between the compound's methyl, sulfonyl, and piperazine (B1678402) groups and the amino acid residues of the target. rsc.org This information is crucial for understanding the structural basis of its potential biological activity.

Illustrative Data Table: The following table is a hypothetical representation of docking results for this compound against three different protein targets.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A-8.5LEU83, VAL35Hydrophobic
Protease B-7.2ASP25, GLY27Hydrogen Bond (with sulfonyl oxygen)
GPCR C-9.1PHE112, TRP257π-π Stacking, Hydrophobic

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. nih.govtaylorfrancis.com This model serves as a 3D query to search large chemical databases for other molecules that possess the same critical features, a process known as virtual screening. nih.govyoutube.com

If this compound were found to be an active compound, a pharmacophore model could be developed based on its structure. The model would define key chemical features, such as hydrogen bond acceptors (e.g., the sulfonyl oxygens), hydrophobic regions (e.g., the dimethyl groups), and their relative spatial positions. This pharmacophore hypothesis can then be used to screen vast libraries of compounds to identify novel, structurally diverse molecules that fit the model and are therefore likely to exhibit similar biological activity. nih.gov This approach is particularly valuable for discovering new chemical scaffolds or for lead identification in the absence of a known protein structure (ligand-based design). researchgate.net

Illustrative Data Table: This table shows a hypothetical pharmacophore model derived from this compound and its use in a virtual screening campaign.

Pharmacophore FeaturePosition (x, y, z)Radius (Å)Virtual Screening Hit Count (from ZINC database)
Hydrogen Bond Acceptor 1(2.1, 0.5, -1.0)1.2\multirow{3}{*}{1,254}
Hydrogen Bond Acceptor 2(1.8, -1.5, -0.3)1.2
Hydrophobic Center(-2.5, 0.8, 0.2)1.5

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. deeporigin.comneovarsity.orgjocpr.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. numberanalytics.comcreative-biostructure.com

To conduct a QSAR study involving this compound, a dataset of structurally similar piperazine analogues with experimentally determined biological activities would be required. For each compound, a set of molecular descriptors—numerical values that describe its physicochemical properties (e.g., logP for lipophilicity, molecular weight, polar surface area)—is calculated. Statistical methods are then used to build a model that links these descriptors to the observed activity. jocpr.com

A robust QSAR model could reveal which properties are most important for the activity of this class of compounds. For instance, it might show that higher lipophilicity or a specific charge distribution on the sulfonyl group enhances activity. This knowledge would directly guide the rational design and optimization of more potent analogues of this compound. creative-biostructure.com

Illustrative Data Table: A hypothetical QSAR model equation and its statistical validation metrics.

QSAR Model EquationQ² (Cross-Validation)
log(Activity) = 0.45(logP) - 0.12(Polar Surface Area) + 0.05*(Dipole Moment) + 1.20.880.75

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Lead Optimization

A compound's therapeutic potential depends not only on its biological activity but also on its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov In silico ADME prediction models use the structure of a molecule like this compound to estimate these properties, helping to identify potential liabilities early in the drug discovery process. nih.govslideshare.netcambridge.org

Various computational models can predict parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. nih.gov For this compound, these tools could predict its likelihood of being orally bioavailable or its potential to be rapidly cleared from the body. Identifying poor ADME properties at this stage allows for structural modifications to be made to optimize the compound's profile, reducing the risk of late-stage failure in clinical trials. springernature.com

Illustrative Data Table: A sample of predicted ADME properties for this compound.

ADME PropertyPredicted Value/ClassInterpretation
Human Intestinal Absorption>90%High probability of being well-absorbed from the gut
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross into the central nervous system
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway
Lipinski's Rule of Five0 ViolationsGood drug-like properties

Conformational Dynamics and Molecular Dynamics Simulations in Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. nih.govnumberanalytics.com MD simulations provide deeper insights into the stability of the docked pose, the role of water molecules, and the conformational changes in both the ligand and protein upon binding. whiterose.ac.uknih.gov

An MD simulation of the this compound-protein complex would start with the best pose from molecular docking. The complex is placed in a simulated environment of water and ions, and the forces on each atom are calculated over successive time steps, revealing how the system evolves. nih.gov Analysis of the simulation trajectory can confirm the stability of key interactions (e.g., hydrogen bonds) observed in docking, identify flexible regions of the protein, and provide a more accurate estimation of binding free energy. rsc.org This level of detail is critical for understanding the true nature of the molecular recognition process and for fine-tuning lead compounds. whiterose.ac.uk

Illustrative Data Table: Hypothetical results from a 100-nanosecond MD simulation.

Simulation MetricResultInterpretation
Ligand RMSD (Å)1.2 ± 0.3The ligand remains stable in the binding pocket
Protein RMSF (Å) of Binding Site Residues< 1.5The binding site residues show minimal fluctuation
Key Hydrogen Bond Occupancy85% (ASP25-Sulfonyl)The hydrogen bond is stable throughout the simulation

Exploration of Derivatives and Analogues of 2,2 Dimethyl 1 Methylsulfonyl Piperazine in Advanced Research

Design and Synthesis of Hybrid Molecules Incorporating the Methylsulfonylpiperazine Core

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive units) to create a single hybrid molecule. This approach aims to develop novel chemical entities with potentially improved affinity, better efficacy, a modified selectivity profile, or a multi-target mechanism of action. rsc.orgmdpi.com The sulfonylpiperazine core is a valuable component in this strategy due to its favorable physicochemical properties and synthetic tractability. omicsonline.orglew.ro

The synthesis of hybrid molecules incorporating a methylsulfonylpiperazine core is often achieved through straightforward and efficient chemical reactions. A common synthetic route involves the reaction of a piperazine (B1678402) derivative with a corresponding sulfonyl chloride. For instance, a closely related analogue, 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, was successfully synthesized by reacting trimetazidine (B612337) (a piperazine derivative) with methanesulfonyl chloride in dichloromethane, using triethylamine (B128534) as a base. mdpi.com This reaction provides a versatile method for attaching the methylsulfonylpiperazine moiety to various other bioactive scaffolds.

This synthetic strategy allows for the combination of the sulfonylpiperazine unit with a wide array of other pharmacologically active groups. Research has demonstrated the successful synthesis of hybrid compounds linking piperazine scaffolds to natural products like bergenin, and other heterocyclic systems such as arylthiazoles and benzothiazoles. rsc.org Similarly, benzene (B151609) sulfonamides have been hybridized with piperazine derivatives to explore new antioxidant and enzyme inhibitory activities. nih.gov The goal of these hybrid designs is to merge the therapeutic benefits of each component; for example, combining the properties of an anti-ischemic agent with the broad-spectrum action of a sulfonamide to address both ischemic and infectious components of a disease. mdpi.com

Scaffold Hopping and Bioisosteric Replacements in Lead Generation

Scaffold hopping and bioisosteric replacement are crucial techniques in modern drug discovery for optimizing lead compounds and generating novel intellectual property. cambridgemedchemconsulting.com Scaffold hopping involves replacing the central core (scaffold) of a known active molecule with a structurally different core while maintaining the original orientation of key binding groups. rsc.org The piperazine ring is considered a "privileged scaffold" as it is found in numerous FDA-approved drugs and can interact with multiple biological targets. mdpi.comresearchgate.net

The 2,2-dimethyl-1-(methylsulfonyl)piperazine core can be employed in scaffold hopping to replace other cyclic diamine systems in existing drug candidates. The introduction of this specific scaffold offers several potential advantages:

Conformational Rigidity : The gem-dimethyl group at the C-2 position restricts the conformational flexibility of the piperazine ring, which can lead to higher binding affinity and selectivity for a biological target. chemimpex.com

Physicochemical Properties : The methylsulfonyl group is a strong hydrogen bond acceptor and is metabolically stable, which can improve the pharmacokinetic profile of a molecule. omicsonline.org

Novelty : Replacing a common scaffold with the this compound core can lead to new chemical series with unique biological profiles and patentability.

Bioisosterism involves the substitution of one atom or group with another that possesses similar physical or chemical properties, with the goal of retaining or improving biological activity. nih.govcambridgemedchemconsulting.com The this compound moiety offers several opportunities for bioisosteric replacement:

Sulfonyl Group : The methylsulfonyl group (-SO₂CH₃) can act as a bioisostere for other functionalities, such as a ketone (-C=O) or a carboxamide (-CONH₂), by mimicking their hydrogen-bonding capabilities and steric profile.

Piperazine Ring : The core piperazine ring can be a bioisostere for other cyclic amines like piperidine (B6355638) or homopiperazine, potentially modulating the basicity (pKa) and pharmacokinetic properties of the parent molecule. enamine.net

Gem-Dimethyl Group : This group can be considered a bioisosteric replacement for a larger single alkyl group, such as an isopropyl or tert-butyl group, influencing lipophilicity and metabolic stability. cambridgemedchemconsulting.com

Investigation of Novel Substituent Effects on Biological Activity Profiles

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry. It involves systematically modifying the chemical structure of a lead compound and assessing the impact of these changes on its biological activity. omicsonline.orgnih.gov For derivatives of this compound, SAR studies would typically focus on introducing a variety of substituents at the available N-4 position of the piperazine ring.

A detailed SAR study on a series of sulfonylpiperazine analogs acting as negative allosteric modulators of human neuronal nicotinic receptors provides a clear example of this process. nih.gov In this research, chemists synthesized a library of compounds by modifying the substituent attached to the second nitrogen of the sulfonylpiperazine core and evaluated their potency (IC₅₀) on different receptor subtypes.

The findings from such studies allow researchers to identify which chemical features are critical for potency and selectivity. For example, the data might reveal that bulky, lipophilic groups at the N-4 position enhance activity against a specific target, while smaller, polar groups may improve selectivity over related targets. nih.gov This information is crucial for the rational design of more potent and selective drug candidates. nih.govfrontiersin.org

Table 1: Example Structure-Activity Relationship (SAR) Data for Sulfonylpiperazine Analogs as nAChR Modulators nih.gov
Compound IDN-4 SubstituentIC₅₀ for Hα4β2 nAChR (µM)IC₅₀ for Hα3β4 nAChR (µM)Key Observation
1Biphenyl-4-carboxamide1.111.3Lead compound with good potency.
164-Phenoxybenzamide3.272.5Replacing biphenyl (B1667301) with phenoxybenzamide decreases potency but increases selectivity.
29Biphenyl-4-carboxylate1.123.8Changing the amide linker to an ester maintains potency at Hα4β2 but reduces it at Hα3β4.
304-Phenoxybenzoate20.923.5Ester version of compound 16 shows significantly reduced potency at Hα4β2.

Emerging Research Perspectives and Future Trajectories for 2,2 Dimethyl 1 Methylsulfonyl Piperazine

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of piperazine (B1678402) derivatives is undergoing a significant transformation, moving away from traditional multi-step processes towards more efficient and environmentally friendly methods. nih.gov Modern strategies focus on minimizing waste, reducing reaction times, and avoiding hazardous reagents, aligning with the principles of green chemistry.

Recent advancements include:

Direct C–H Functionalization: This approach allows for the direct modification of the piperazine ring's carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. mdpi.com Methods like direct C–H lithiation have been successfully applied to N-Boc-protected piperazines, enabling the synthesis of complex, enantiopure derivatives. mdpi.com

Photoredox Catalysis: Utilizing light to drive chemical reactions, photoredox catalysis offers a sustainable pathway for creating C–H functionalized piperazines. mdpi.com The use of organic photocatalysts, as opposed to those based on transition metals, further enhances the sustainability of these reactions by employing renewable materials. mdpi.com

Flow Chemistry: Transitioning reactions from traditional batch processing to continuous flow systems presents numerous advantages, including improved safety, scalability, and reaction control. Photoredox methods for synthesizing C2-substituted piperazines have been successfully adapted to flow conditions. mdpi.com

One-Pot Syntheses: Simplified procedures that combine multiple reaction steps into a single pot are being developed. For instance, a one-pot-one-step method for preparing monosubstituted piperazines from a protonated piperazine has been reported, which avoids the need for protecting groups and uses a reusable heterogeneous catalyst. nih.gov

These methodologies represent a significant leap forward in the synthesis of complex piperazine structures like 2,2-Dimethyl-1-(methylsulfonyl)piperazine, offering pathways that are not only more efficient but also more sustainable.

Table 1: Comparison of Synthetic Methodologies for Piperazine Derivatives
MethodologyKey AdvantagesExample ApplicationReference
Direct C–H LithiationHigh regioselectivity; avoids pre-functionalization.Asymmetric synthesis of α-methylbenzyl functionalized N-Boc piperazines. mdpi.com
Organic Photoredox CatalysisSustainable (uses organic catalysts, light-driven); mild reaction conditions.C–H alkylation of piperazines using amino-acid-derived radical precursors. mdpi.com
Flow ChemistryEnhanced safety, scalability, and process control.Photoredox synthesis of C2-functionalized piperazines in continuous flow. mdpi.com
One-Pot SynthesisReduced steps, cost-effective, high yields, no protecting groups needed.Preparation of monosubstituted piperazines using a heterogeneous catalyst. nih.gov

Integration with High-Throughput Screening for New Biological Discoveries

High-throughput screening (HTS) is a pivotal technology in modern drug discovery, enabling the rapid testing of vast compound libraries against specific biological targets. nuvisan.com By integrating libraries of piperazine derivatives into HTS campaigns, researchers can efficiently identify "hit" compounds that modulate a target of interest, opening the door to new therapeutic possibilities. nih.gov

The HTS process typically involves:

Assay Development: Creating a robust and miniaturized assay suitable for automation, which can measure the activity of a biological target (e.g., an enzyme or a cell-based response). nuvisan.com

Primary Screening: Testing a large library of compounds—potentially containing hundreds of thousands to millions of molecules, including diverse piperazine scaffolds—at a single concentration to identify initial hits. nuvisan.comnih.gov

Hit Confirmation and Dose-Response Analysis: Re-testing the initial hits to confirm their activity and performing dose-response experiments to determine their potency (e.g., IC50 or EC50 values) and selectivity. nih.gov

A notable example is the screening of a 100,000-compound library against the influenza A virus, which included various heterocyclic compounds like piperazines. nih.gov This screen identified 22 initial hits, demonstrating the power of HTS to uncover novel antiviral agents from a diverse chemical space. nih.gov For piperazine-based compounds, HTS can rapidly reveal unexpected biological activities, accelerating the identification of new leads for various diseases. mdpi.com

Table 2: Illustrative HTS Campaign for a Piperazine Library
Screening StageDescriptionExample MetricOutcome
Primary ScreenScreening of 100,000 piperazine derivatives at 10 µM.>50% inhibition of target enzyme.1,000 initial "hits" identified (1% hit rate).
Hit ConfirmationRe-testing of the 1,000 hits in triplicate.Consistent inhibition.800 confirmed hits.
Dose-Response8-point concentration curve for confirmed hits.IC50 value.50 compounds with IC50 < 1 µM selected for lead optimization.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the design and optimization of new chemical entities. nih.govresearchgate.net These computational tools can analyze vast datasets to predict molecular properties, generate novel structures, and guide medicinal chemistry efforts with unprecedented speed and accuracy. nih.gov

Key applications of AI/ML in the context of piperazine compound design include:

Virtual Screening: AI/ML models can screen massive virtual libraries of compounds far larger than physical collections, predicting their binding affinity to a target and prioritizing a smaller, more promising set for synthesis and testing. nih.govresearchgate.net

De Novo Design: Generative AI models can design entirely new molecules, including novel piperazine scaffolds, that are optimized for specific properties like high target affinity, good synthesizability, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.net

Property Prediction: ML algorithms can accurately predict a wide range of physicochemical and biological properties, such as solubility, toxicity, and metabolic stability, allowing researchers to filter out undesirable compounds early in the design phase. nih.gov

Lead Optimization: AI can suggest specific modifications to a lead compound, such as this compound, to improve its potency, selectivity, or pharmacokinetic properties, thereby accelerating the hit-to-lead and lead-optimization processes. astrazeneca.com

Exploration of Unconventional Biological Targets and Disease Areas for Piperazine-Based Compounds

While piperazine derivatives have a long history in treating central nervous system disorders and infectious diseases, modern research is uncovering their potential in a wide range of unconventional therapeutic areas. researchgate.netnih.govsilae.it The structural versatility of the piperazine ring allows it to interact with a diverse array of biological targets. mdpi.com

Emerging areas of investigation for piperazine-based compounds include:

Oncology: Arylpiperazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including aggressive forms like triple-negative breast cancer and androgen-independent prostate cancer. mdpi.comresearchgate.net Their ability to interact with multiple molecular targets implicated in cancer pathogenesis makes them valuable candidates for new anticancer agents. mdpi.com

Neurodegenerative Diseases: Novel piperazine compounds are being developed to target the underlying pathology of Alzheimer's disease. nih.gov Specific derivatives have been shown to inhibit the aggregation of both amyloid-β and tau peptides, the two hallmarks of the disease, and to exhibit neuroprotective properties in cellular and animal models. nih.gov

Antiviral Applications: The piperazine scaffold is present in several established antiviral drugs. nih.gov Recent research has focused on designing new piperazine-based compounds as potential inhibitors of viral enzymes, such as the main protease (Mpro) of SARS-CoV-2, which is critical for viral replication. nih.gov

Antimicrobial Resistance: In the face of growing antimicrobial resistance, new antibacterial agents are urgently needed. Piperazine-citral sulfonyl derivatives have been synthesized and shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA), a notorious superbug. nih.gov

This expansion into new disease areas highlights the enduring relevance of the piperazine scaffold and suggests that compounds like this compound could serve as starting points for developing treatments for some of today's most challenging diseases.

Table 3: Unconventional Targets and Disease Areas for Piperazine Derivatives
Disease AreaBiological Target / MechanismExample FindingReference
OncologyInduction of apoptosis in cancer cells.Arylpiperazines show high cytotoxicity on MDA-MB231 breast cancer cells. mdpi.com
Alzheimer's DiseaseInhibition of amyloid-β and tau peptide aggregation.Novel piperazine compounds inhibit Aβ1-42 aggregation and show neuroprotective effects. nih.gov
COVID-19Inhibition of SARS-CoV-2 main protease (Mpro).Designed piperazine-based ligands show strong binding modes to the Mpro active site in docking studies. nih.gov
Bacterial InfectionsAntibacterial activity against resistant strains.Piperazine-citral sulfonyl derivatives show significant activity against MRSA. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Dimethyl-1-(methylsulfonyl)piperazine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves sulfonylation of the piperazine core. For example, reacting 2,2-dimethylpiperazine with methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields the target compound . Key intermediates are characterized via elemental analysis, 1^1H/13^13C NMR, and mass spectrometry to confirm regioselectivity and purity. Spectral peaks for the methylsulfonyl group (SO2_2CH3_3) appear at ~3.0 ppm (1^1H NMR) and 40-45 ppm (13^13C NMR) .

Q. How is the compound structurally validated, and what analytical techniques are prioritized?

  • Methodological Answer : X-ray crystallography resolves the chair conformation of the piperazine ring and confirms stereochemistry. Complementary techniques include IR spectroscopy (to identify sulfonyl S=O stretches at ~1150-1300 cm1^{-1}) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Computational methods like density functional theory (DFT) predict bond angles and torsional strain .

Q. What preliminary biological activities are reported for this compound?

  • Methodological Answer : Early studies highlight antiplatelet activity (IC50_{50} values via ADP-induced aggregation assays) and serotonin receptor modulation (5-HT1A_{1A} binding affinity measured via radioligand displacement). Toxicity is assessed using in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells), with LD50_{50} > 500 mg/kg in rodent models .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, steric effects) influence biological activity?

  • Methodological Answer :

  • Case Study : Replacing the methylsulfonyl group with a nitro moiety reduces 5-HT1A_{1A} affinity by 60%, as shown in comparative radioligand assays .
  • SAR Insights : Coplanarity of aryl substituents relative to the piperazine N1 nitrogen enhances receptor binding, while bulky groups (e.g., adamantyl) decrease solubility and bioavailability .
  • Experimental Design : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) and evaluate using dose-response curves and molecular docking (e.g., AutoDock Vina) to map binding pockets .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 5-HT1A_{1A}) in explicit solvent (TIP3P water model) to assess stability over 100-ns trajectories.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies for protonated piperazine nitrogen interactions with Asp116 in the receptor .
  • Validation : Cross-reference computational predictions with surface plasmon resonance (SPR) data to validate binding kinetics (kon_{on}/koff_{off}) .

Q. How can contradictory data on toxicity vs. efficacy be resolved?

  • Methodological Answer :

  • Case Study : Beta-cyclodextrin inclusion complexes reduce toxicity but lower antiplatelet activity due to steric hindrance. Resolve via isothermal titration calorimetry (ITC) to quantify host-guest binding efficiency and adjust molar ratios .
  • Data Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity in in vitro assays) and retest under standardized conditions (e.g., PBS buffer, 37°C) .

Q. What strategies optimize synthetic yield and scalability?

  • Methodological Answer :

  • Reaction Engineering : Use flow chemistry with Pd/C catalysts for hydrogenolysis steps, achieving >90% yield at 50°C .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency, while microwave-assisted synthesis reduces reaction time from 24h to 2h .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts like unreacted piperazine .

Q. What advanced assays evaluate the compound’s pharmacokinetic and mechanistic profiles?

  • Methodological Answer :

  • ADMET Profiling : Microsomal stability assays (human liver microsomes) quantify metabolic half-life (t1/2_{1/2}). Caco-2 cell monolayers assess intestinal permeability (Papp_{app} > 1 × 106^{-6} cm/s indicates good absorption) .
  • Mechanistic Studies : Phosphoproteomics (LC-MS/MS) identifies downstream signaling pathways (e.g., MAPK/ERK) in treated cell lines .

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